4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for biological targets.
Medicine: As a potential drug candidate for various diseases.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 4-methyl-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Uniqueness
4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Biological Activity
The compound 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic molecule that incorporates both thiophene and pyrazole moieties. These structural features are known to enhance the biological activity of compounds, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4OS2. The presence of multiple functional groups contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 320.44 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of the thiophene and pyrazole rings. These interactions may inhibit specific enzymes or receptors involved in disease processes. The pyrazole moiety has been recognized for its pharmacological properties, including:
- Antimicrobial Activity : Compounds containing pyrazole are known to exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects in various models, potentially by inhibiting cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antibacterial effects. For instance, studies have shown that pyrazole derivatives can effectively combat bacterial infections by disrupting bacterial metabolic pathways .
Case Study : A recent study evaluated a series of pyrazole derivatives against several bacterial strains, demonstrating that modifications in the thiophene ring significantly enhanced antibacterial potency.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by findings from related compounds. For example, certain pyrazole derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Research Findings :
A comparative analysis showed that compounds with similar structures exhibited varying degrees of COX inhibition, suggesting that structural modifications can lead to enhanced therapeutic effects.
Compound | IC50 Value (μg/mL) | Activity Type |
---|---|---|
Compound A | 54.65 | Anti-inflammatory |
Compound B | 60.56 | Anti-inflammatory |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis .
Case Study : In vitro studies on related pyrazole compounds indicated a significant reduction in cell viability across multiple cancer cell lines, including lung and colon cancer cells.
Properties
IUPAC Name |
4-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-8-14(21-9-11)15(19)16-4-6-18-5-2-13(17-18)12-3-7-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYVKTLFIILILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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